molecular formula C12H15NO8 B7796328 2-(Hydroxymethyl)-6-(4-nitrophenoxy)oxane-3,4,5-triol

2-(Hydroxymethyl)-6-(4-nitrophenoxy)oxane-3,4,5-triol

Cat. No.: B7796328
M. Wt: 301.25 g/mol
InChI Key: IFBHRQDFSNCLOZ-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)-6-(4-nitrophenoxy)oxane-3,4,5-triol is a complex organic compound that features a unique combination of functional groups. This compound is characterized by the presence of a hydroxymethyl group, a nitrophenoxy group, and multiple hydroxyl groups attached to an oxane ring. The structural complexity of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)-6-(4-nitrophenoxy)oxane-3,4,5-triol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxane Ring: The oxane ring can be synthesized through a cyclization reaction involving a suitable diol and an epoxide under acidic or basic conditions.

    Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a hydroxymethylation reaction, where a formaldehyde source reacts with the oxane ring in the presence of a catalyst.

    Attachment of the Nitrophenoxy Group: The nitrophenoxy group can be attached through a nucleophilic substitution reaction, where a nitrophenol derivative reacts with the oxane ring under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)-6-(4-nitrophenoxy)oxane-3,4,5-triol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or other reducing agents.

    Substitution: Halogenating agents, alkylating agents, or acylating agents under suitable conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated, alkylated, or acylated derivatives.

Scientific Research Applications

2-(Hydroxymethyl)-6-(4-nitrophenoxy)oxane-3,4,5-triol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)-6-(4-nitrophenoxy)oxane-3,4,5-triol involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially affecting cellular processes such as enzyme activity, signal transduction, and gene expression. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(Hydroxymethyl)-6-(4-aminophenoxy)oxane-3,4,5-triol: Similar structure but with an amino group instead of a nitro group.

    2-(Hydroxymethyl)-6-(4-methoxyphenoxy)oxane-3,4,5-triol: Similar structure but with a methoxy group instead of a nitro group.

    2-(Hydroxymethyl)-6-(4-chlorophenoxy)oxane-3,4,5-triol: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

The presence of the nitrophenoxy group in 2-(Hydroxymethyl)-6-(4-nitrophenoxy)oxane-3,4,5-triol imparts unique chemical and biological properties compared to its analogs

Properties

IUPAC Name

2-(hydroxymethyl)-6-(4-nitrophenoxy)oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO8/c14-5-8-9(15)10(16)11(17)12(21-8)20-7-3-1-6(2-4-7)13(18)19/h1-4,8-12,14-17H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFBHRQDFSNCLOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70862970
Record name 4-Nitrophenyl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70862970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3150-24-1, 7493-95-0
Record name p-Nitrophenol galactoside
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89287
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Galactopyranoside, .alpha.-D-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89286
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Synthesis routes and methods

Procedure details

A colorimetric pNPG (p-nitrophenyl-β-D-glucopyranoside)-based assay was used for measuring β-glucosidase activity. In a total volume of 100 μL, 20 μL clear media supernatant containing β-glucosidase enzyme was added to 4 mM pNPG (Sigma-Aldrich, Inc. St. Louis, Mo.) solution in 50 mM sodium phosphate buffer at pH6.5. The reactions were incubated at pH 6.5, 45° C. for 1 hour. The reaction mixture was quenched with 100 μL of 1M sodium carbonate pH 11 solution. The absorbance of the solution was measured at 405 nm to determine the conversion of pNPG to p-nitrophenol. The release of p-nitrophenol (ε=17,700 M-1 cm-1) was measured at 405 nm to calculate β-glucosidase activity. Detectable β-glucosidase activity was observed under high throughput screening conditions (pH 7, 50° C.).
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